molecular formula C12H12F3N3O2S B2561886 N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1448062-70-1

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2561886
CAS RN: 1448062-70-1
M. Wt: 319.3
InChI Key: MKTNSKINFMCXBT-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .


Chemical Reactions Analysis

As a sulfonamide derivative, this compound might undergo reactions typical for this class of compounds. This could include substitution reactions at the sulfur atom or reactions at the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, melting point, and boiling point would need to be determined experimentally .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Researchers have synthesized aryl thiazolone–benzenesulfonamides derivatives, including this compound, and evaluated their inhibitory effect against carbonic anhydrase IX (CA IX). CA IX is overexpressed in many solid tumors, making it a valuable target for antiproliferative agents. Notably, some derivatives demonstrated significant inhibitory effects against breast cancer cell lines, with high selectivity compared to normal breast cells .

Antimicrobial Properties

Studies have explored the antimicrobial activity of benzenesulfonamide derivatives. While specific data on this compound may be limited, related derivatives have shown promise as antimicrobial agents. Further investigations are needed to understand its efficacy against different pathogens .

Carbonic Anhydrase Inhibition

The compound selectively inhibits carbonic anhydrase IX (CA IX), an enzyme involved in pH regulation and tumor progression. CA IX inhibitors can potentially disrupt tumor metabolism and growth. Notably, certain sulfonamide derivatives of this compound exhibited excellent enzyme inhibition against CA IX, with remarkable selectivity over CA II. These findings highlight its potential as a CA IX-targeted therapeutic agent .

Apoptosis Induction

In cellular studies, one of the derivatives (4e) induced apoptosis in triple-negative breast cancer cells (MDA-MB-231). Apoptosis is a programmed cell death process crucial for controlling abnormal cell proliferation. The compound’s ability to trigger apoptosis underscores its relevance in cancer research .

Triazole-Benzenesulfonamide Hybrids

While not directly related to this compound, recent advances in triazole-benzenesulfonamide hybrids have shown promise. These hybrids exhibit inhibitory profiles against various carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII). Although this specific compound is not mentioned, it aligns with the broader field of research in this area .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many sulfonamide drugs work by inhibiting bacterial enzymes, but without specific information, it’s hard to predict the exact mechanism .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it. It’s important to refer to the material safety data sheet (MSDS) for detailed safety information .

properties

IUPAC Name

N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O2S/c13-12(14,15)11-6-8-18(17-11)9-7-16-21(19,20)10-4-2-1-3-5-10/h1-6,8,16H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTNSKINFMCXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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